molecular formula C13H25ClN2 B14555174 Piperidine, 1,1'-(2-chloro-1,3-propanediyl)bis- CAS No. 62119-88-4

Piperidine, 1,1'-(2-chloro-1,3-propanediyl)bis-

Cat. No.: B14555174
CAS No.: 62119-88-4
M. Wt: 244.80 g/mol
InChI Key: ZNGRQGGERBBPFK-UHFFFAOYSA-N
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Description

Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- is an organic compound that belongs to the class of heterocyclic amines. This compound features a six-membered ring structure with nitrogen as a heteroatom, making it a significant molecule in various chemical and pharmaceutical applications. The presence of the chloro group and the propanediyl linkage adds to its reactivity and versatility in synthetic chemistry.

Properties

CAS No.

62119-88-4

Molecular Formula

C13H25ClN2

Molecular Weight

244.80 g/mol

IUPAC Name

1-(2-chloro-3-piperidin-1-ylpropyl)piperidine

InChI

InChI=1S/C13H25ClN2/c14-13(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h13H,1-12H2

InChI Key

ZNGRQGGERBBPFK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN2CCCCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- typically involves the reaction of piperidine with 1,3-dichloropropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: 50-70°C

    Solvent: Anhydrous ethanol or acetone

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted piperidines, N-oxides, and reduced amine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- involves its interaction with various molecular targets, including enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting the function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the chloro and propanediyl groups.

    Pyridine: A six-membered ring with nitrogen but without the saturated ring structure.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloro group and the propanediyl linkage makes it more versatile in synthetic applications compared to its simpler analogs.

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